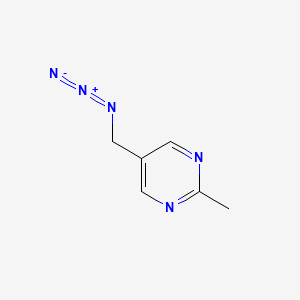
5-(Azidomethyl)-2-methylpyrimidine
描述
5-(Azidomethyl)-2-methylpyrimidine is an organic compound belonging to the class of azido-modified nucleosides. It is characterized by the presence of an azido group (-N₃) attached to a methylpyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2-methylpyrimidine typically involves the introduction of the azido group into a pre-existing pyrimidine structure. One common method includes the reaction of a 5-chloromethyl-2-methylpyrimidine precursor with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
5-(Azidomethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Triazoles: Formed via azide-alkyne cycloaddition.
科学研究应用
5-(Azidomethyl)-2-methyl
生物活性
5-(Azidomethyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C7H8N4
- CAS Number : 1073428-44-0
- Molecular Weight : 164.17 g/mol
The compound features an azide functional group, which is known to participate in various chemical reactions, including click chemistry, making it a versatile building block in drug design and synthesis.
This compound exhibits biological activity through several mechanisms:
- Target Interactions : Similar compounds have been shown to bind with high affinity to various receptors, influencing multiple signaling pathways. For instance, it may interact with sirtuin proteins, which play critical roles in cellular regulation and metabolism.
-
Biochemical Pathways : The compound impacts numerous biological processes such as:
- Antiviral Activity : It has been noted for its potential to inhibit viral replication.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.
- Antimicrobial Effects : Its structural features allow it to exhibit activity against a range of microbial pathogens .
Anticancer Activity
Recent studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| A549 (Lung) | 51.55 ± 1.71 | 24 hours |
| HCT116 (Colon) | 54.50 ± 1.74 | 24 hours |
| Hep-2 (Laryngeal) | No significant cytotoxicity observed | 24 hours |
These findings indicate that while the compound is cytotoxic to certain cancer cells, it may have selectivity that warrants further investigation .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. Its azide group may enhance its reactivity towards bacterial enzymes, leading to effective inhibition .
Case Studies and Research Findings
- Cellular Mechanisms : In vitro studies have shown that the compound modulates gene expression through interactions with histone deacetylases, influencing cellular metabolism and proliferation.
- Animal Models : Dosage studies in animal models revealed a dose-dependent response, where lower doses exhibited beneficial effects without significant toxicity, while higher doses led to adverse effects on liver and kidney functions .
- Stability and Degradation : Research indicates that the stability of this compound under physiological conditions allows for prolonged observation of its effects on cellular functions, making it a suitable candidate for therapeutic applications.
属性
IUPAC Name |
5-(azidomethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVHQOPLGOPEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













